molecular formula C25H25N3O4 B7532991 N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide

N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B7532991
M. Wt: 431.5 g/mol
InChI Key: ROACKUORFLGKDQ-UHFFFAOYSA-N
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Description

“N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide” is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide” typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Substitution Reactions:

    Acetamide Formation: The final step involves the acylation of the benzimidazole derivative with 3,4,5-trimethoxyphenylacetic acid or its derivatives to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the methoxy groups.

    Reduction: Reduction reactions could target the acetamide group or the benzimidazole core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, benzimidazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.

Industry

Industrially, the compound might find applications in the development of new materials, dyes, or pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide” would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets could include DNA, proteins, or other biomolecules, and the pathways involved might be related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.

    Phenylbenzimidazole: A derivative with a phenyl group at the 1-position.

    Trimethoxyphenylacetamide: A compound with a similar acetamide group but different core structure.

Uniqueness

“N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide” is unique due to its combination of a benzimidazole core with both methyl and phenyl substitutions, as well as a trimethoxyphenylacetamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-16-26-20-15-18(10-11-21(20)28(16)19-8-6-5-7-9-19)27-24(29)14-17-12-22(30-2)25(32-4)23(13-17)31-3/h5-13,15H,14H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROACKUORFLGKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)CC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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